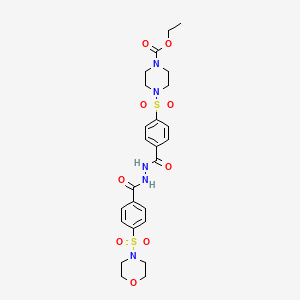

Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H31N5O9S2 and its molecular weight is 609.67. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- ESPP derivatives have shown promising anticancer activity. Researchers explore their potential as chemotherapeutic agents due to their ability to inhibit tumor cell growth and induce apoptosis. Mechanistic studies focus on interactions with cellular targets and pathways involved in cancer progression .

- ESPP compounds exhibit anti-inflammatory effects by modulating immune responses. Researchers investigate their impact on cytokine production, NF-κB signaling, and inflammatory mediators. These findings contribute to drug development for inflammatory diseases .

- ESPP derivatives demonstrate antimicrobial activity against bacteria, fungi, and parasites. Studies explore their mode of action, efficacy, and potential clinical applications. These compounds may offer new strategies for combating infectious diseases .

- ESPP shows neuroprotective effects in preclinical models. Researchers investigate its ability to mitigate oxidative stress, enhance neuronal survival, and modulate neurotransmitter systems. Applications range from neurodegenerative disorders to stroke management .

- ESPP compounds exhibit vasodilatory effects and influence cardiovascular function. Investigations focus on their impact on blood pressure regulation, endothelial health, and vascular smooth muscle cells. Potential therapeutic applications include hypertension and ischemic heart disease .

- ESPP serves as a scaffold for designing novel compounds. Researchers modify its structure to create analogs with improved properties, such as enhanced solubility, bioavailability, and target specificity. These efforts contribute to drug discovery and optimization .

Anticancer Agents

Anti-inflammatory Properties

Antimicrobial Agents

Neuroprotective Potential

Cardiovascular Applications

Chemical Biology and Drug Design

These applications highlight the versatility and potential of ESPP in advancing scientific knowledge and addressing critical health challenges. Researchers continue to explore its multifaceted properties, paving the way for innovative solutions in medicine and beyond . If you’d like more detailed information on any specific application, feel free to ask! 😊

Mechanism of Action

Target of action

Without specific information, it’s difficult to identify the exact targets of this compound. Compounds with similar structures have been studied for their potential as anticancer agents and inhibitors of human carbonic anhydrase .

Mode of action

The compound contains a hydrazinecarbonyl group, which can form hydrazones . Hydrazones are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical pathways

The exact biochemical pathways affected by this compound are unknown without specific studies. Based on its structure, it might interfere with the pathways involving its potential targets, such as carbonic anhydrases .

Result of action

If it acts as an inhibitor of human carbonic anhydrase, it could potentially slow down the conversion of carbon dioxide to bicarbonate and protons in the body .

properties

IUPAC Name |

ethyl 4-[4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O9S2/c1-2-39-25(33)28-11-13-29(14-12-28)40(34,35)21-7-3-19(4-8-21)23(31)26-27-24(32)20-5-9-22(10-6-20)41(36,37)30-15-17-38-18-16-30/h3-10H,2,11-18H2,1H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCHOLYPWDBBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)